molecular formula C25H22ClN3O5 B11220848 (2Z)-N-(2-chlorophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

(2Z)-N-(2-chlorophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B11220848
M. Wt: 479.9 g/mol
InChI Key: WYSBBJAOXRNPKB-UHFFFAOYSA-N
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Description

(2Z)-N-(2-chlorophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-chlorophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. The final step involves the formation of the imino and carboxamide functionalities under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2-chlorophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (2Z)-N-(2-chlorophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-chlorophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(2-bromophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
  • (2Z)-N-(2-fluorophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Uniqueness

The uniqueness of (2Z)-N-(2-chlorophenyl)-2-[(2,4-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide lies in its specific substitution pattern and the presence of the chlorophenyl group. This substitution pattern may confer unique reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C25H22ClN3O5

Molecular Weight

479.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(2,4-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C25H22ClN3O5/c1-14-23-17(15(13-30)12-27-14)11-18(24(31)28-20-7-5-4-6-19(20)26)25(34-23)29-21-9-8-16(32-2)10-22(21)33-3/h4-12,30H,13H2,1-3H3,(H,28,31)

InChI Key

WYSBBJAOXRNPKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=C(C=C(C=C3)OC)OC)C(=C2)C(=O)NC4=CC=CC=C4Cl)CO

Origin of Product

United States

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